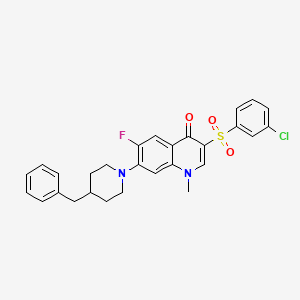

7-(4-benzylpiperidin-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Beschreibung

This compound is a synthetic small molecule featuring a 1,4-dihydroquinolin-4-one core substituted with a 4-benzylpiperidine moiety at position 7, a 3-chlorobenzenesulfonyl group at position 3, a fluorine atom at position 6, and a methyl group at position 1. The 3-chlorobenzenesulfonyl group may enhance binding affinity through hydrophobic and halogen-bonding interactions, while the benzylpiperidine substituent could influence pharmacokinetic properties such as blood-brain barrier penetration .

Eigenschaften

IUPAC Name |

7-(4-benzylpiperidin-1-yl)-3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26ClFN2O3S/c1-31-18-27(36(34,35)22-9-5-8-21(29)15-22)28(33)23-16-24(30)26(17-25(23)31)32-12-10-20(11-13-32)14-19-6-3-2-4-7-19/h2-9,15-18,20H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYZUHWKHFZBPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)CC4=CC=CC=C4)F)S(=O)(=O)C5=CC(=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-benzylpiperidin-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The general synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of Functional Groups: The introduction of the benzylpiperidine, chlorophenylsulfonyl, and fluorine groups can be achieved through various substitution reactions. For example, the benzylpiperidine group can be introduced via nucleophilic substitution, while the chlorophenylsulfonyl group can be added through sulfonation reactions.

Final Assembly: The final step involves the coupling of the functionalized quinoline core with the remaining substituents under specific reaction conditions, such as the use of catalysts and controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.

Analyse Chemischer Reaktionen

Types of Reactions

7-(4-benzylpiperidin-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of specific substituents.

Wissenschaftliche Forschungsanwendungen

7-(4-benzylpiperidin-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-(4-benzylpiperidin-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Analysis

The compound shares structural homology with fluoroquinolone derivatives and sulfonamide-containing molecules. A notable analog is 7-[(3E)-3-(2-amino-1-fluoroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (C21H23F2NO4), which features:

- A carboxylic acid group at position 3 (vs. sulfonyl group in the target compound).

- A cyclopropyl substituent at position 1 (vs. methyl group).

- An 8-methoxy group (absent in the target compound).

- A 2-amino-1-fluoroethylidene-piperidine side chain (vs. 4-benzylpiperidine) .

Key Implications :

- The carboxylic acid in the analog may enhance water solubility but reduce membrane permeability compared to the sulfonyl group , which is more hydrophobic and may improve CNS penetration.

- The cyclopropyl group could confer metabolic stability over the methyl group due to steric hindrance against oxidative enzymes.

Pharmacokinetic and Pharmacodynamic Trends

Biologische Aktivität

7-(4-benzylpiperidin-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one, a substituted quinolone derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound's unique structure, featuring a quinoline core with various functional groups, enhances its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C28H26ClFN2O3S, with a molecular weight of approximately 526.02 g/mol. The structural features include:

- Quinoline Core : Central to its biological activity.

- Benzylpiperidine Moiety : Suggests interactions with neurotransmitter systems.

- Chlorobenzenesulfonyl Group : May enhance binding capabilities.

- Fluorine Atom : Contributes to the compound's chemical properties.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the benzylpiperidine moiety indicates potential modulation of neurotransmitter systems, while the quinoline structure is associated with kinase inhibition, relevant in cancer treatment.

Antimicrobial Activity

Quinolones are known for their antibacterial properties. Research indicates that derivatives like this compound may exhibit significant antimicrobial effects against various pathogens. The sulfonamide group enhances the compound's reactivity towards bacterial targets.

Anticancer Potential

Studies have suggested that compounds with a quinoline core can inhibit specific kinases involved in cancer proliferation. The unique combination of functional groups in this compound may enhance its efficacy as a kinase inhibitor. Further research is essential to elucidate its exact mechanisms and effectiveness against different cancer cell lines.

Case Studies and Research Findings

- In Vitro Studies : Initial studies have shown that this compound exhibits inhibitory effects on certain cancer cell lines, demonstrating potential as an anticancer agent. Specific assays have indicated that it can reduce cell viability in a dose-dependent manner.

- Structure-Activity Relationship (SAR) : Research into SAR has identified the importance of the benzylpiperidine group in enhancing biological activity. Modifications to this moiety have resulted in varying degrees of potency against specific targets, providing insights into optimizing the compound for therapeutic use .

- Kinase Inhibition : Preliminary investigations suggest that this compound may act as a selective inhibitor of key kinases involved in cancer signaling pathways. Further studies are needed to confirm these findings and explore the potential for developing targeted therapies.

Table 1: Biological Activities of this compound

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various Bacteria | Inhibitory | |

| Anticancer | Cancer Cell Lines | Dose-dependent | |

| Kinase Inhibition | Specific Kinases | Inhibitory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.